

Toxicology and Safety Profile of Estetrol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Estetrol*

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Introduction

Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.^{[1][2]} Its unique pharmacological profile, characterized by selective activation of nuclear estrogen receptor alpha (ER α), has garnered significant interest for its potential in hormonal contraception and menopausal hormone therapy.^{[1][2]} This document provides a comprehensive overview of the initial toxicology and safety profile of **Estetrol**, drawing from available preclinical and early clinical data.

Executive Summary

Initial studies suggest that **Estetrol** possesses a favorable safety profile, distinguishing it from other estrogens. Key findings from a comprehensive nonclinical program, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology, indicate a low order of acute toxicity and no genotoxic potential.^[1] The observed toxicities in repeat-dose studies and the tumorigenic effects in rodent carcinogenicity bioassays are consistent with its estrogenic mechanism of action.^[1] Safety pharmacology assessments have not revealed adverse effects on the central nervous, cardiovascular, or respiratory systems.^[1]

Mechanism of Action: Selective Estrogen Receptor Modulation

Estetrol exhibits a distinctive mechanism of action by acting as a selective agonist of the nuclear estrogen receptor alpha (ER α). Unlike other estrogens, it demonstrates minimal activity at the membrane-associated ER α . This selective nuclear activation is believed to contribute to its favorable safety profile, particularly concerning its effects on hemostasis and breast tissue.

Figure 1: Estetrol's Selective ER α Signaling Pathway

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted to support the clinical development of **Estetrol**, adhering to Good Laboratory Practice (GLP) standards.[\[1\]](#)

Acute Toxicity

Studies in rats and monkeys have demonstrated a low order of acute toxicity for **Estetrol** when administered orally.[\[1\]](#) Specific LD50 values are not publicly available.

Table 1: Summary of Acute Toxicity Findings

Species	Route of Administration	Key Findings	Reference
Rat	Oral	Low order of acute toxicity.	[1]
Monkey	Oral	Low order of acute toxicity.	[1]

Repeated-Dose Toxicity

Repeated-dose oral toxicity studies have been conducted in mice (up to 3 months), rats (up to 6 months), and cynomolgus monkeys (up to 9 months).[\[1\]](#) The observed findings were consistent with the known pharmacological effects of estrogens and included microscopic changes in the reproductive tract, mammary gland, pituitary, liver, kidney, adrenal gland,

lymphoid organs, skin/hair, and bone.[1] Specific No-Observed-Adverse-Effect-Levels (NOAELs) for **Estetrol** from these studies are not publicly available. A 3-month study in monkeys with a combination of **Estetrol** and drospirenone showed hyperglycemia and pancreatic islet cell vacuolation, which are known class effects of estrogens and progestogens. [1]

Table 2: Summary of Repeated-Dose Toxicity Studies

Species	Duration	Route	Key Findings	Reference
Mouse	Up to 3 months	Oral	Estrogenic effects on various organs.	[1]
Rat	Up to 6 months	Oral	Estrogenic effects on various organs.	[1]
Cynomolgus Monkey	Up to 9 months	Oral	Estrogenic effects on various organs.	[1]

Genotoxicity

Estetrol has been evaluated in a battery of in vitro and in vivo genotoxicity studies and is not considered to be genotoxic.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	In vitro	Non-mutagenic	[1]
Chromosome Aberration Assay	In vitro	Non-clastogenic	[1]
Micronucleus Test	In vivo	Non-genotoxic	[1]

Carcinogenicity

Two-year carcinogenicity bioassays have been conducted in mice and rats.[1] In these studies, **Estetrol** was shown to be carcinogenic, producing tumors in the uterus, cervix, and pituitary in mice, and in the mammary gland in both mice and rats.[1] These findings are considered to be related to the hormonal activity of **Estetrol**, as rodents are known to be particularly sensitive to hormonally-induced tumors.[1]

Table 4: Summary of Carcinogenicity Findings

Species	Duration	Key Findings	Reference
Mouse	2 years	Tumors in the uterus, cervix, and pituitary. Mammary gland tumors.	[1]
Rat	2 years	Mammary gland tumors.	[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted for **Estetrol**. Full restoration of fertility was demonstrated in rats after cessation of treatment.[1] Embryofetal lethality was observed in both rats and rabbits, and fetal skeletal malformations were seen in rats.[1] Based on these findings, **Estetrol** is assigned to Pregnancy Category B3 in Australia.[1]

Table 5: Summary of Reproductive and Developmental Toxicity Findings

Study Type	Species	Key Findings	Reference
Fertility and Early Embryonic Development	Rat	Full restoration of fertility after treatment cessation.	[1]
Embryofetal Development	Rat, Rabbit	Embryofetal lethality.	[1]
Embryofetal Development	Rat	Fetal skeletal malformations.	[1]

Safety Pharmacology

A core battery of safety pharmacology studies has been conducted to evaluate the effects of **Estetrol** on vital functions. These studies indicated no adverse effects on the central nervous, cardiovascular, or respiratory systems.[\[1\]](#)

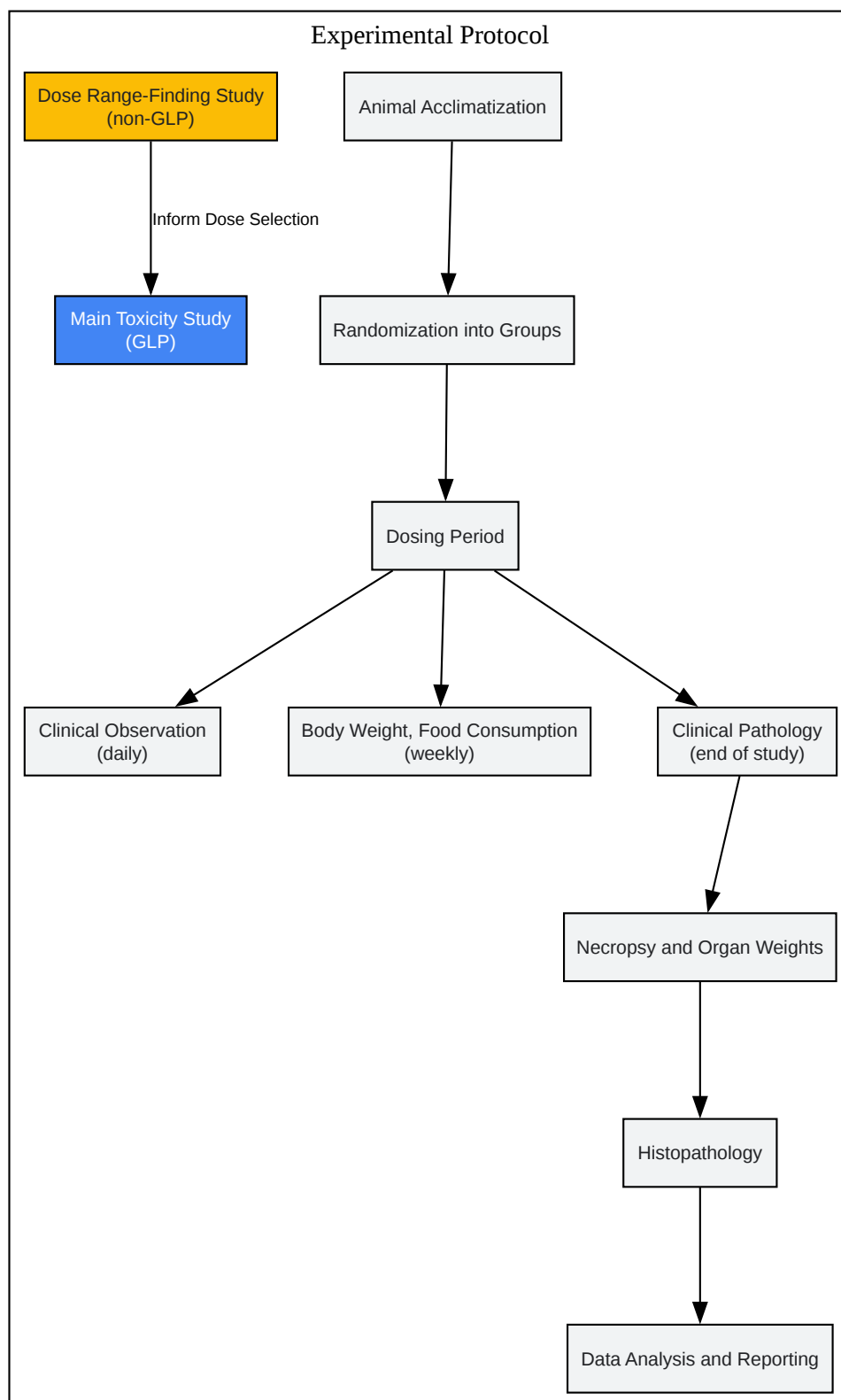
Table 6: Summary of Safety Pharmacology Findings

System	Assay	Key Findings	Reference
Central Nervous System	Functional Observational Battery	No adverse effects.	[1]
Cardiovascular System	hERG assay, in vivo cardiovascular parameters	No adverse effects.	[1]
Respiratory System	Plethysmography	No adverse effects.	[1]

Experimental Protocols

While specific, detailed protocols for the toxicology studies on **Estetrol** are not publicly available, the following sections describe the general methodologies typically employed for such studies, based on international guidelines (e.g., OECD, ICH).

General Workflow for In Vivo Toxicity Studies



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Figure 2: General Experimental Workflow for In Vivo Toxicity Studies

Acute Oral Toxicity (Up-and-Down Procedure - UDP)

- Species: Typically rats.
- Method: A sequential dosing approach where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while still providing a point estimate of the LD50.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals.

Repeated-Dose Toxicity

- Species: Rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).
- Method: The test substance is administered daily for a specified period (e.g., 28 days, 90 days, 6 months). At least three dose levels and a control group are used.
- Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy, organ weights, and histopathology of a comprehensive list of tissues.

Genotoxicity Battery

- Ames Test (Bacterial Reverse Mutation Assay):
 - System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* with and without metabolic activation (S9 mix).
 - Method: Bacteria are exposed to various concentrations of the test substance. The number of revertant colonies (mutated back to a prototrophic state) is counted.
- In Vitro Chromosomal Aberration Assay:
 - System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

- Method: Cells are exposed to the test substance with and without metabolic activation. Metaphase cells are harvested and chromosomes are examined for structural aberrations.
- In Vivo Micronucleus Assay:
 - System: Bone marrow of rodents (e.g., mice or rats).
 - Method: Animals are treated with the test substance. Bone marrow is harvested, and immature erythrocytes are examined for the presence of micronuclei (small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase).

Carcinogenicity Bioassay

- Species: Typically two rodent species (e.g., rat and mouse).
- Method: The test substance is administered daily for the majority of the animal's lifespan (e.g., 2 years). At least three dose levels and a control group are used.
- Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues from all animals to identify any increase in tumor incidence.

Reproductive and Developmental Toxicity (DART)

- Fertility and Early Embryonic Development (Segment I):
 - Species: Typically rats.
 - Method: Males and females are dosed before and during mating, and females are dosed through implantation.
 - Endpoints: Mating performance, fertility, and early embryonic development.
- Embryo-Fetal Development (Segment II):
 - Species: Typically a rodent (rat) and a non-rodent (rabbit).
 - Method: Pregnant females are dosed during the period of organogenesis.

- Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal).
- Pre- and Postnatal Development (Segment III):
 - Species: Typically rats.
 - Method: Pregnant females are dosed from implantation through lactation.
 - Endpoints: Maternal toxicity, and pup viability, growth, and development.

Conclusion

The initial toxicology and safety profile of **Estetrol** is favorable, characterized by a low order of acute toxicity and a lack of genotoxic potential. The observed effects in repeated-dose toxicity and carcinogenicity studies are consistent with its estrogenic mechanism of action. Safety pharmacology studies have not identified any significant risks to vital organ systems. This preclinical data package has supported the progression of **Estetrol** into clinical development for use in contraception and menopausal hormone therapy. Further long-term clinical data will be crucial to fully characterize its safety profile in humans.

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